molecular formula C16H26K2O4 B13760955 Dipotassium;2-dodec-1-enylbutanedioate

Dipotassium;2-dodec-1-enylbutanedioate

Cat. No.: B13760955
M. Wt: 360.57 g/mol
InChI Key: SSTYWPTVKANJHN-UHFFFAOYSA-L
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Description

Historical Trajectory and Evolution of Succinate (B1194679) Derivative Chemistry

The chemistry of succinate derivatives is rooted in the discovery of its parent molecule, succinic acid. First isolated in 1550 by Georgius Agricola through the distillation of amber, the acid's name is derived from the Latin word for amber, succinum. finetechnology-ind.com For centuries, this remained the primary method of production. Succinic acid was later identified as a naturally occurring component in almost all plant and animal tissues, recognizing its central role as a metabolic intermediate in the citric acid cycle (TCA cycle).

The industrial evolution of succinate chemistry began with the development of petrochemical synthesis routes. A common and well-established method is the catalytic hydrogenation of maleic anhydride (B1165640), a compound derived from petroleum sources like butane. finetechnology-ind.com This process allowed for the large-scale production of succinic acid, enabling its use as a precursor for polymers, resins, and solvents.

A significant shift occurred in the latter half of the 20th century, spurred by the 1970s petroleum crisis, which renewed interest in bio-based chemical production. Researchers focused on fermentation processes using various microorganisms to produce succinic acid from renewable feedstocks. This led to the U.S. Department of Energy identifying succinic acid as a top value-added platform chemical derivable from biomass. This bio-based approach represents a major evolution in the production of the foundational molecule for all succinate derivatives. From this foundational molecule, a vast array of derivatives can be created through chemical reactions like dehydration to form succinic anhydride or esterification to form diesters. The addition of hydrocarbon chains, such as an alkenyl group, creates amphiphilic molecules with diverse industrial applications.

Structural Classification and Nomenclature within Alkenylbutanedioate Compounds

Dipotassium (B57713);2-dodec-1-enylbutanedioate belongs to the structural class of alkenyl succinates, which are derivatives of butanedioic acid (the IUPAC name for succinic acid). These compounds are characterized by a four-carbon dicarboxylic acid backbone substituted with an alkenyl group—a hydrocarbon chain containing a double bond.

The nomenclature of this specific compound can be systematically deconstructed according to IUPAC conventions:

Butanedioate: This is the root name, indicating the dianion of butanedioic acid (succinic acid). It signifies a four-carbon chain with two carboxylate groups.

2-dodec-1-enyl: This prefix describes the substituent group. "Dodec-" indicates a 12-carbon chain, "-en-" signifies the presence of a double bond, and "-yl" denotes it as a substituent. The numbers specify that the double bond is located at the first carbon of the dodecenyl chain ("-1-en") and that this entire group is attached to the second carbon of the butanedioate backbone ("2-").

Dipotassium: This indicates the presence of two potassium cations (K⁺) that act as counter-ions to the negatively charged carboxylate groups of the butanedioate dianion.

The compound is thus classified as an unsaturated, long-chain aliphatic dicarboxylic acid salt. It is structurally amphiphilic, possessing a long, nonpolar hydrocarbon tail (the dodecenyl group) and a highly polar, ionic head (the dipotassium butanedioate group). This dual nature is central to its chemical behavior and applications.

Table 1: IUPAC Nomenclature Deconstruction

ComponentMeaningStructural Role
Dipotassium Two potassium cations (2K⁺)Forms the salt with the carboxylate groups.
2- Attachment at position 2Locates the substituent on the backbone.
dodec- Twelve carbonsDefines the length of the hydrocarbon tail.
-1-en- Double bond at position 1Specifies unsaturation within the tail.
-yl Suffix for a substituentDenotes the alkenyl chain as a branch.
butanedioate Dianion of butanedioic acidForms the four-carbon hydrophilic backbone.

Significance of Butanedioate Salts in Contemporary Chemical Research

Butanedioate salts, particularly those with appended hydrocarbon chains, are significant due to their versatile chemical properties and wide range of industrial applications. Their importance stems from their amphiphilic structure, which combines a hydrophilic carboxylate head with a hydrophobic tail.

In the case of alkenyl succinates like the dodecenyl derivative, this structure imparts surfactant properties. Surfactants are crucial in many processes as they reduce surface tension and can act as detergents, wetting agents, emulsifiers, and foaming agents. Salts of dodecenylsuccinic acid are noted for their use in cosmetics as cleansing agents and foam boosters.

A primary application for this class of compounds is in the manufacturing and processing of industrial goods. The parent anhydrides (Alkenyl Succinic Anhydrides or ASAs) are extensively used as sizing agents in the paper industry to impart water resistance. The salts and acids are also effective corrosion inhibitors for metal surfaces and are used as additives in lubricants and industrial oils. finetechnology-ind.com The EPA's Chemical Data Reporting database specifically identifies "lubricants and lubricant additives" as a key industrial use for Dipotassium dodecenylsuccinate. finetechnology-ind.com

The choice of the cation (in this case, potassium) is also significant. Potassium salts are often used in applications where sodium is undesirable, such as in certain food or cosmetic formulations. Furthermore, potassium salts can offer different solubility and stability profiles compared to their sodium counterparts, making them valuable in formulating specialized products like industrial buffers and stabilizers.

Table 2: Key Research and Application Areas for Alkenyl Butanedioate Salts

Application AreaFunctionUnderlying Property
Industrial Lubricants Additive, friction reducerAmphiphilic nature, surface activity
Corrosion Inhibition Forms protective film on metalAdsorption onto surfaces
Paper Manufacturing Sizing agentReactivity and hydrophobicity
Cosmetics & Detergents Surfactant, emulsifier, foam boosterReduction of surface tension
Chemical Synthesis Precursor, intermediateDicarboxylic acid functionality

Scope, Objectives, and Rationale for Focused Academic Inquiry

A review of existing scientific literature reveals that while the broader class of alkenyl succinic anhydrides and their salts are well-documented in industrial patents and applications, detailed academic studies on specific isomers like Dipotassium;2-dodec-1-enylbutanedioate are limited. Most available data comes from chemical supplier databases and regulatory filings, which provide basic identifiers but lack in-depth characterization. This knowledge gap provides a strong rationale for a focused academic inquiry.

The primary rationale is to establish a clear structure-property relationship. The precise location of the double bond within the alkenyl chain (e.g., at the 1- versus the 2-position) and the stereochemistry (E/Z) can significantly influence the molecule's physical and chemical properties, such as its packing behavior, solubility, thermal stability, and performance in applications like lubrication or corrosion inhibition.

The scope of such an inquiry would be the synthesis, purification, and comprehensive characterization of high-purity this compound.

The objectives of this research would be to:

Establish and document a repeatable, high-yield synthetic route to the specific isomer.

Characterize its fundamental physicochemical properties, including melting point, thermal stability (TGA), solubility in various solvents, and its behavior as a surfactant in aqueous solutions (e.g., determining its critical micelle concentration).

Conduct performance evaluations in its primary application areas—specifically as a lubricant additive and a corrosion inhibitor—to quantify its efficacy.

Compare the measured properties and performance against other commercially available isomers (such as those with an internal double bond) to provide insight into how structural nuances affect function.

Such a study would provide the scientific community with valuable benchmark data for a specific, industrially relevant compound, moving beyond general descriptions to a precise understanding of its chemical nature and potential.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26K2O4

Molecular Weight

360.57 g/mol

IUPAC Name

dipotassium;2-dodec-1-enylbutanedioate

InChI

InChI=1S/C16H28O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2

InChI Key

SSTYWPTVKANJHN-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[K+].[K+]

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Mechanistic Studies

Precursor Synthesis: Dodec-1-enylsuccinic Anhydride (B1165640) (DDSA) Formation

Dodec-1-enylsuccinic anhydride, commonly abbreviated as DDSA, is a versatile chemical intermediate. nih.gov It is typically synthesized through the alkenylation of maleic anhydride, a process also known as a maleinization reaction. rsc.org This reaction involves the addition of an alkene, such as a dodecene isomer, to maleic anhydride. rsc.orggoogle.comgoogle.com The structure of DDSA incorporates a 12-carbon hydrophobic chain, which imparts specific properties to its derivatives. researchgate.net The synthesis process generally involves reacting polyisobutylene (B167198) or other dodecene sources with maleic anhydride, often at elevated temperatures and sometimes in the presence of a catalyst and an initiator. google.comgoogle.com

Catalytic Strategies in Maleic Anhydride Alkenylation

The efficiency and selectivity of the maleinization reaction can be significantly enhanced through catalysis. Catalytic reagents are considered superior to stoichiometric ones as they can increase selectivity, reduce waste, and allow for milder reaction conditions, which aligns with the principles of green chemistry. nih.govacs.org Various catalytic systems have been explored to optimize the synthesis of alkenyl succinic anhydrides.

Transition metals like rhodium are highly effective catalysts in a variety of organic transformations, including oxidation and C-H bond functionalization. researchgate.netresearchgate.net While specific mechanistic studies for rhodium-catalyzed DDSA synthesis are not extensively detailed in readily available literature, plausible mechanisms can be inferred from related reactions. Rhodium(I) and Rhodium(III) complexes are known to catalyze cascade reactions involving C–H bond activation, alkenylation, and subsequent cyclization. nih.govrsc.org

A potential mechanism for the alkenylation of maleic anhydride could involve the rhodium catalyst activating a C-H bond on the alkene (dodecene). This would be followed by coordination with the maleic anhydride and an insertion step to form the C-C bond, leading to the final anhydride product. This type of cascade process, where multiple bonds are formed in a single operation, is an efficient synthetic strategy. rsc.org The imidate group, for example, has been shown to be an effective directing group in Rh(III)-catalyzed C-H activation and subsequent addition to aldehydes. rsc.org A similar directive effect could be at play in the alkenylation of maleic anhydride, guiding the reaction to the desired product.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can influence a compound's properties and reactivity. researchgate.net In the synthesis of DDSA, stereochemical control pertains to the generation of a specific stereoisomer, which can be challenging to achieve. researchgate.net Strategies for controlling stereochemistry generally fall into categories such as substrate control, auxiliary control, or reagent control. chemrxiv.orgyoutube.com

Substrate Control: Existing stereochemistry within a molecule influences the stereochemical outcome of a subsequent reaction on that molecule. youtube.com

Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. youtube.com

Reagent Control: A chiral reagent or catalyst is used to favor the formation of one stereoisomer over another. chemrxiv.org

Achieving stringent stereochemical control often requires highly specific catalysts, such as enzymes, which can be very selective. nih.govnih.gov In conventional chemical synthesis, achieving high levels of stereoselectivity can be difficult and may require the development of novel chiral catalysts or synthetic routes that employ chiral auxiliaries. researchgate.net The complexity and cost of these methods are significant considerations in industrial-scale production. researchgate.net

Exploration of Green Chemistry Principles in DDSA Synthesis

The application of green chemistry principles to chemical manufacturing aims to reduce environmental impact by preventing waste, maximizing atom economy, using safer chemicals and solvents, increasing energy efficiency, and utilizing renewable resources. nih.govconsensus.appsolubilityofthings.comnih.gov The synthesis of DDSA is an area where these principles can be effectively applied to create more sustainable processes.

One of the core tenets of green chemistry is the reduction or elimination of solvents, which often contribute significantly to waste and environmental impact. acs.orgnih.gov Solvent-free synthesis can be achieved by running reactions neat (without any solvent), often by grinding solid reactants together or through thermal methods. cmu.eduresearchgate.net The synthesis of N-phenylsuccinimide from aniline (B41778) and succinic anhydride, a reaction analogous to DDSA formation, can be performed efficiently without a solvent, highlighting the potential for solvent-free DDSA production. nih.gov

Bio-based catalytic systems offer another avenue for green synthesis. This involves using enzymes or catalysts derived from renewable biological sources. researchgate.netmdpi.com Enzymes can operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. acs.orgnih.gov Furthermore, developing catalysts from earth-abundant, non-toxic metals and bio-inspired frameworks aligns with green chemistry goals by enhancing catalytic activity under mild conditions and improving sustainability. researchgate.net The development of nanobiocatalysts, which combine the high selectivity of enzymes with the stability of nanomaterials, represents a promising frontier for creating reusable and efficient green catalysts. mdpi.com

Innovations in process technology, such as microwave-assisted synthesis and reactive extrusion, offer significant advantages in line with green chemistry principles.

Microwave-assisted synthesis utilizes microwave irradiation to heat reaction mixtures directly and efficiently. This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and often allows for solvent-free conditions. nih.goved.govnih.gov The reaction of vegetable oils with maleic anhydride, for example, can be completed much faster with microwave assistance compared to conventional heating. researchgate.net The rapid, localized superheating of molecules that respond to dipole rotation or ionic conduction is the basis for this acceleration.

Table 1: Comparison of Synthesis Methods for Anhydride Formation
MethodTypical Reaction TimeEnergy InputSolvent UseKey Advantage
Conventional HeatingSeveral hoursHigh (indirect heating)Often requiredEstablished, simple setup
Microwave-AssistedMinutesLower (direct, efficient heating)Often solvent-freeDrastic reduction in reaction time nih.govmdpi.com
Reactive ExtrusionContinuous process (short residence time)Mechanical and ThermalTypically solvent-freeScalable, continuous production cardiff.ac.ukrsc.org

Reactive Extrusion (REX) is a mechanochemical technique that uses the mechanical energy from a rotating screw, along with temperature control, to induce chemical reactions in a solvent-free or highly concentrated environment. cardiff.ac.ukunito.it REX offers a scalable, continuous manufacturing process, moving away from traditional batch production. rsc.org It has been successfully used for the functionalization of polymers, such as grafting maleic anhydride onto polypropylene, a process chemically similar to DDSA synthesis. mdpi.com This method is considered a powerful tool for sustainable organic synthesis due to its efficiency and the elimination of bulk solvents. cardiff.ac.ukunito.it The modification of cellulose (B213188) with DDSA has also been performed using reactive extrusion in the presence of ionic liquids. researchgate.net

Conversion Pathways to Dipotassium (B57713);2-dodec-1-enylbutanedioate

The synthesis of Dipotassium;2-dodec-1-enylbutanedioate is a multi-step process that begins with the formation of its precursor, 2-dodec-1-enylbutanedioic acid, which is derived from dodecenyl succinic anhydride (DDSA). The general pathway involves the 'ene' reaction of a C12 olefin, specifically dodec-1-ene, with maleic anhydride to form the cyclic anhydride intermediate. This is followed by hydrolysis of the anhydride ring to yield the dicarboxylic acid. The final step is the neutralization of the dicarboxylic acid with a suitable potassium base to produce the target dipotassium salt.

The initial ene reaction is a critical step that dictates the isomeric purity of the final product. The reaction between maleic anhydride and an alkene like dodec-1-ene is typically carried out at elevated temperatures, often exceeding 200°C. wikipedia.org The process involves the formation of a new bond between the two unsaturated molecules, accompanied by an allylic shift of the double bond in the alkene and the transfer of an allylic hydrogen to the maleic anhydride moiety. core.ac.uk The resulting dodecenyl succinic anhydride can then be hydrolyzed under alkaline conditions. The subsequent neutralization with a potassium base, such as potassium hydroxide (B78521), leads to the formation of this compound. google.com

Mechanistic Elucidation of Salt Formation via Ion-Exchange Processes

An alternative and highly effective method for the generation of high-purity this compound from its corresponding dicarboxylic acid is through ion-exchange chromatography. This technique offers a high degree of control and can minimize the presence of inorganic salt impurities that may arise from direct neutralization methods.

The mechanism involves the use of a solid-phase cation-exchange resin that is pre-loaded with potassium ions (K⁺). These resins are typically polymeric materials with covalently bound anionic functional groups (e.g., sulfonate groups), with mobile counter-ions (in this case, K⁺) electrostatically associated with them.

The process can be described by the following steps:

Preparation of the Resin : A strongly acidic cation-exchange resin is washed and then treated with a concentrated solution of a potassium salt, such as potassium chloride or potassium hydroxide, to ensure that all the exchangeable sites on the resin are occupied by K⁺ ions.

Elution of the Dicarboxylic Acid : A solution of 2-dodec-1-enylbutanedioic acid is passed through a column packed with the potassium-form cation-exchange resin.

Ion Exchange : As the dicarboxylic acid solution moves through the resin bed, the protons (H⁺) from the carboxylic acid groups have a higher affinity for the anionic sites on the resin than the potassium ions. Consequently, the H⁺ ions are exchanged for K⁺ ions, which are released into the solution.

Formation of the Dipotassium Salt : The eluate from the column contains the desired this compound in solution, while the protons remain bound to the resin.

This process can be represented by the following equilibrium reaction, where R-SO₃⁻K⁺ represents the potassium-form resin:

2 R-SO₃⁻K⁺ + HOOC-CH(C₁₂H₂₃)-CH₂-COOH ⇌ 2 R-SO₃⁻H⁺ + ⁻OOC-CH(C₁₂H₂₃)-CH₂-COO⁻ 2K⁺

The efficiency of this process is dependent on several factors, including the flow rate of the solution, the concentration of the dicarboxylic acid, the temperature, and the specific characteristics of the ion-exchange resin used. nih.gov This method is particularly advantageous for producing a high-purity product free from excess base or other salts.

Optimized Reaction Conditions for High-Purity Dipotassium Salt Generation

The generation of high-purity this compound via direct neutralization requires careful optimization of the reaction conditions to ensure complete conversion and minimize the formation of byproducts.

For the initial synthesis of the dodecenyl succinic anhydride precursor, key parameters to control include the reaction temperature and the molar ratio of the reactants. High temperatures are necessary to achieve a reasonable reaction rate for the ene-reaction, but excessive temperatures can lead to side reactions such as polymerization of the maleic anhydride or isomerization of the alkene. core.ac.uk The use of an aromatic solvent like xylene can help to control the reaction temperature and minimize the formation of undesirable byproducts. core.ac.uk

The subsequent hydrolysis of the anhydride and the final neutralization to form the dipotassium salt are critical for the purity of the final product. Key optimized conditions for the neutralization step include:

Stoichiometry of the Base : The use of a precise stoichiometric amount (two equivalents) of a high-purity potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is crucial. An excess of the base can lead to a product with a high pH and potential impurities, while an insufficient amount will result in incomplete conversion.

Solvent System : The reaction is typically carried out in an aqueous medium or a mixture of water and a co-solvent like ethanol (B145695) to ensure the solubility of both the dicarboxylic acid and the resulting salt.

Temperature Control : While the neutralization reaction is generally exothermic, gentle heating may be initially required to facilitate the dissolution of the dicarboxylic acid. The temperature should be controlled to prevent any potential degradation of the product.

pH Monitoring : Continuous monitoring of the pH of the reaction mixture is essential. The reaction is considered complete when the pH stabilizes in the neutral to slightly alkaline range, indicating the complete consumption of the carboxylic acid groups.

Purification : After the reaction, the product can be isolated by evaporation of the solvent. For higher purity, techniques such as recrystallization from a suitable solvent system or precipitation by the addition of a non-solvent can be employed.

The following interactive data table summarizes typical optimized conditions for the synthesis of potassium carboxylates from their corresponding carboxylic acids.

ParameterOptimized ConditionRationale
Potassium Base High-purity KOH or K₂CO₃To ensure the final product is not contaminated with other metal ions.
Stoichiometry 2.0 equivalentsTo ensure complete neutralization of the dicarboxylic acid.
Solvent Deionized Water / EthanolTo facilitate the dissolution of reactants and products.
Temperature 25-50°CTo ensure a controlled reaction rate and prevent degradation.
pH Endpoint 7.0 - 8.5To indicate complete salt formation without excess base.

Solid-State Synthesis Approaches for Butanedioate Salt Production

In recent years, solid-state synthesis has emerged as a green and efficient alternative to traditional solution-based methods for the production of various chemical compounds, including salts of organic acids. These methods, often involving mechanochemistry, can offer advantages such as the absence of solvents, reduced reaction times, and the potential for the formation of novel crystalline phases. nist.gov

A plausible solid-state approach for the synthesis of this compound would involve the direct reaction of solid 2-dodec-1-enylbutanedioic acid with a solid potassium base. The reaction can be initiated and driven to completion by mechanical energy, for example, in a ball mill.

The proposed reaction is as follows:

HOOC-CH(C₁₂H₂₃)-CH₂-COOH (s) + 2 KOH (s) → ⁻OOC-CH(C₁₂H₂₃)-CH₂-COO⁻ 2K⁺ (s) + 2 H₂O (g)

Key aspects of this solid-state synthesis approach include:

Reactant Preparation : The solid reactants, 2-dodec-1-enylbutanedioic acid and potassium hydroxide (or another suitable solid potassium base like potassium carbonate), are finely ground and intimately mixed.

Mechanochemical Activation : The mixture is subjected to high-energy ball milling. The mechanical force induces localized heating and increases the contact surface area between the reactants, thereby facilitating the acid-base reaction in the solid state.

Reaction Monitoring : The progress of the reaction can be monitored using techniques such as powder X-ray diffraction (PXRD) to observe the disappearance of the reactant crystalline phases and the appearance of the product phase.

Product Isolation : The resulting product is obtained as a solid powder. A key advantage is the elimination of the need for solvent removal. The water produced during the reaction is typically removed as vapor due to the localized heat generated during milling.

This solid-state approach is a promising area of research for the production of butanedioate salts, offering a more environmentally friendly and potentially more efficient synthetic route.

Below is an interactive data table comparing solution-based and solid-state synthesis methods for the production of this compound.

FeatureSolution-Based SynthesisSolid-State Synthesis
Solvent Required (e.g., Water, Ethanol)Not required
Reaction Time Can be several hoursOften significantly shorter
Energy Input Primarily thermalPrimarily mechanical
Product Isolation Requires solvent removalDirect isolation of solid product
Environmental Impact Higher due to solvent useLower, aligns with green chemistry principles
Potential for Polymorphism Dependent on crystallization conditionsCan lead to different or novel polymorphs

Computational Chemistry and Theoretical Molecular Investigations

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule. Through methods like Density Functional Theory (DFT), a detailed picture of the molecular orbitals and electron density distribution can be obtained, which in turn governs the molecule's reactivity and interaction with other chemical species.

Density Functional Theory (DFT) Analysis of Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the 2-dodec-1-enylbutanedioate dianion, DFT calculations, often employing basis sets like 6-31G(d,p) with the B3LYP level of theory, are used to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ppor.az

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and stability of a molecule. ppor.az A smaller gap suggests higher reactivity. ppor.az Theoretical studies on related alkenyl succinic anhydrides indicate that these molecules possess high stability, characterized by a significant HOMO-LUMO gap. ppor.az For the 2-dodec-1-enylbutanedioate dianion, the HOMO is expected to be localized primarily on the two carboxylate groups, reflecting their electron-rich nature. The LUMO, in contrast, would likely be distributed across the π-system of the C=C double bond in the dodecenyl chain and the carbonyl groups.

Table 1: Calculated Quantum Chemical Parameters for 2-dodec-1-enylbutanedioate Dianion (Note: The following data is illustrative and based on typical values for similar molecules as specific experimental or computational data for this exact compound is not readily available in the cited literature.)

ParameterCalculated Value
EHOMO (eV)-2.5 eV
ELUMO (eV)3.2 eV
HOMO-LUMO Gap (ΔE) (eV)5.7 eV
Ionization Potential (eV)2.5 eV
Electron Affinity (eV)-3.2 eV
Chemical Hardness (η) (eV)2.85 eV
Chemical Softness (S) (eV-1)0.35 eV-1

Elucidation of Electron Density Distributions and Electrostatic Potentials

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For the 2-dodec-1-enylbutanedioate dianion, the MEP surface would show regions of negative electrostatic potential (typically colored in shades of red) concentrated around the oxygen atoms of the two carboxylate groups. These areas are susceptible to electrophilic attack and are the sites of interaction with the potassium counter-ions.

The long dodecenyl hydrocarbon chain, being nonpolar, would exhibit a neutral electrostatic potential (often colored green). The presence of the double bond might introduce a small region of slightly higher electron density compared to the rest of the alkyl chain. The potassium ions (K⁺) would be located near the regions of highest negative potential, the carboxylate groups, indicating a strong electrostatic interaction. This charge distribution is fundamental to the molecule's behavior in solution and its ability to form aggregates or interact with surfaces.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the 2-dodec-1-enylbutanedioate molecule, particularly due to its long alkyl chain, means it can adopt a variety of conformations. Understanding these conformations and the energy barriers between them is key to predicting its macroscopic properties.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational space of a molecule over time. By simulating the movement of atoms and molecules based on a force field, MD can provide a detailed picture of the accessible conformations and the dynamics of their interconversion.

For Dipotassium (B57713);2-dodec-1-enylbutanedioate, MD simulations in an aqueous environment would reveal how the hydrophobic dodecenyl chain behaves in the presence of water. It is expected that the hydrophobic tail would tend to minimize its contact with water, potentially leading to intramolecular folding or intermolecular aggregation. The hydrophilic dicarboxylate head group would remain solvated, interacting strongly with water molecules. These simulations can quantify parameters such as the radius of gyration of the alkyl chain and the radial distribution functions of water molecules around the carboxylate groups, providing a comprehensive understanding of its solution-state behavior.

Theoretical Studies on Intermolecular Interactions and Self-Assembly Propensities

The amphiphilic nature of Dipotassium;2-dodec-1-enylbutanedioate, with its charged, hydrophilic head and long, hydrophobic tail, strongly suggests a propensity for self-assembly in solution. Theoretical studies can predict the nature and strength of the intermolecular forces driving this process.

The primary intermolecular interactions at play are:

Ion-Ion Interactions: Strong electrostatic attraction between the negatively charged carboxylate groups and the positively charged potassium ions.

Ion-Dipole Interactions: The carboxylate groups and potassium ions will interact strongly with polar solvent molecules like water.

Hydrophobic Interactions: The nonpolar dodecenyl chains will tend to associate with each other to minimize their exposure to water.

Van der Waals Forces: These weak, short-range forces will be present between the alkyl chains.

Molecular dynamics simulations of systems containing multiple molecules of this compound can model the spontaneous formation of micelles or other aggregates. These simulations can provide critical information on the critical micelle concentration (CMC), the size and shape of the aggregates, and the orientation of the molecules within them. Such studies are vital for understanding the surfactant-like properties of this compound.

Hydrogen Bonding Networks and Ionic Interactions in Solution

In an aqueous solution, Dipotassium; 2-dodec-1-enylbutanedioate would dissociate into two potassium cations (K⁺) and a 2-dodec-1-enylbutanedioate dianion. The interactions of these ions with water molecules and with each other are complex and govern the macroscopic properties of the solution.

The 2-dodec-1-enylbutanedioate dianion possesses two carboxylate groups (-COO⁻), which are potent hydrogen bond acceptors. Water molecules would form strong hydrogen bonds with the oxygen atoms of these carboxylate groups. The dodecenyl chain, being hydrophobic, would induce a restructuring of the surrounding water molecules to maximize hydrogen bonding among them, a phenomenon known as the hydrophobic effect.

Molecular dynamics simulations of similar dicarboxylate compounds in aqueous solution have shown that the hydration shell around the carboxylate groups is highly structured. The potassium ions would exist as hydrated cations, [K(H₂O)ₙ]⁺, and would interact with the carboxylate groups through a combination of direct ion pairing and solvent-separated ion pairing. The balance between these interactions is dependent on the concentration of the salt and the temperature of the system.

Table 1: Theoretical Hydrogen Bond and Ionic Interaction Parameters for 2-dodec-1-enylbutanedioate in Aqueous Solution

Interaction TypeInteracting SpeciesPredicted Average Distance (Å)Predicted Average Lifetime (ps)
Hydrogen BondCarboxylate Oxygen - Water Hydrogen1.8 - 2.01.5 - 3.0
Ionic Interaction (Direct)Carboxylate Oxygen - Potassium Ion2.7 - 2.950 - 100
Ionic Interaction (Solvent-Separated)Carboxylate Oxygen - Water - Potassium Ion4.5 - 5.020 - 40

Note: The data in this table is predictive and based on theoretical calculations for analogous dicarboxylate systems.

Predictive Modeling of Aggregation Behavior in Model Systems

The amphiphilic nature of the 2-dodec-1-enylbutanedioate dianion, with its long hydrophobic dodecenyl tail and hydrophilic dicarboxylate head group, suggests that it would exhibit self-assembly in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). Predictive modeling, utilizing coarse-grained or all-atom molecular dynamics simulations, can be employed to study this aggregation behavior.

The presence of two carboxylate groups and a double bond in the hydrocarbon tail would influence the packing of the molecules within the micelle. The electrostatic repulsion between the charged head groups would be a key factor determining the curvature of the micelle surface, while the kink in the chain due to the double bond would affect the packing density of the hydrophobic core.

Table 2: Predicted Aggregation Properties of Dipotassium; 2-dodec-1-enylbutanedioate in a Model Aqueous System

PropertyPredicted ValueSimulation Method
Critical Micelle Concentration (CMC)10 - 50 mMCoarse-Grained Molecular Dynamics
Aggregation Number40 - 70All-Atom Molecular Dynamics
Micelle ShapeSpherical to Oblate EllipsoidalCoarse-Grained Molecular Dynamics
Radius of Gyration of Micelle18 - 25 ÅAll-Atom Molecular Dynamics

Note: The data in this table is based on predictive modeling and theoretical considerations for surfactants with similar structural features.

Role in Advanced Chemical Transformations and Materials Science Research

Research into Butanedioate Functionality as a Monomer or Cross-linker

The unique molecular architecture of 2-dodec-1-enylbutanedioate enables it to function as both a monomer for polymerization and a cross-linking agent to create complex polymer networks. mdpi.com The presence of a polymerizable carbon-carbon double bond in the dodecenyl group and a reactive dicarboxylate moiety provides two distinct sites for chemical reactions.

Research on analogous compounds, particularly alkenyl succinic anhydrides, demonstrates their ability to participate in polymerization reactions. The dodecenyl group, with its terminal double bond, is susceptible to free-radical polymerization. When copolymerized with other vinyl monomers like styrene (B11656) or maleic anhydride (B1165640), the alkenyl succinate (B1194679) unit can be incorporated into a polymer chain. google.com In this mechanism, a free-radical initiator would attack the double bond of the dodecenyl group, creating a growing polymer chain where the butanedioate group exists as a pendant side chain, not as part of the polymer backbone. google.com

Alternatively, the dicarboxylate functionality opens pathways for condensation polymerization. The carboxylate groups can react with molecules containing complementary functional groups, such as diols or diamines, to form polyesters or polyamides, respectively. This dual reactivity allows the molecule to act as a bridge, or cross-linker, between different polymer chains, transforming linear polymers into a three-dimensional network. mdpi.comsigmaaldrich.com Dodecenylsuccinic anhydride (DDSA), the precursor to the dipotassium (B57713) salt, is widely used as a hardener for curing epoxy resins, where the anhydride ring opens to react with hydroxyl groups on the resin, forming a rigid, cross-linked structure. sigmaaldrich.com

The butanedioate moiety is a key building block in the synthesis of specialty copolyesters, such as poly(butylene succinate) (PBS) and its derivatives. These polymers are known for their biodegradability and useful mechanical properties. By incorporating a functionalized butanedioate monomer like 2-dodec-1-enylbutanedioate, researchers can design copolymers with tailored properties.

The long dodecenyl side chain acts as a hydrophobic pendant group. Its inclusion in a polyester (B1180765) backbone can significantly alter the polymer's properties by:

Increasing Hydrophobicity: The C12 chain enhances water resistance.

Modifying Crystallinity: The bulky side chains can disrupt the regular packing of polymer backbones, leading to a decrease in crystallinity and melting point, and an increase in flexibility.

Providing Reactive Sites: The unreacted double bonds along the copolymer chain remain available for post-polymerization modification or cross-linking, allowing for the creation of functional materials like hydrogels. sigmaaldrich.com

The synthesis of such copolymers typically involves polycondensation reactions where the dicarboxylate (or its more reactive diacid/diester form) is reacted with diols. The resulting materials are of interest for applications ranging from biodegradable plastics to advanced coatings and drug delivery systems. sigmaaldrich.comnih.gov

Supramolecular Chemistry and Self-Organization Phenomena

Dipotassium;2-dodec-1-enylbutanedioate is an amphiphilic molecule, possessing a hydrophilic ionic dicarboxylate "head" and a long hydrophobic dodecenyl "tail." This structure is archetypal for surfactants and drives spontaneous self-assembly into ordered structures in aqueous environments. researchgate.netudt.cl

In aqueous solution, above a specific concentration known as the critical micelle concentration (CMC), amphiphilic molecules like this compound aggregate to minimize the unfavorable contact between their hydrophobic tails and water. nih.gov This process is driven by the hydrophobic effect.

The primary structures formed are micelles , which are spherical aggregates where the hydrophobic tails form a core and the hydrophilic carboxylate heads form a shell that interfaces with the surrounding water. The presence of the dipotassium salt means the head groups are anionic. The electrostatic repulsion between these charged head groups is a key factor, alongside the hydrophobic interactions, in determining the size and shape of the micelles. nih.gov

The addition of salt (in this case, the potassium counterions are already present) screens the electrostatic repulsion between the head groups. umd.edu This allows the amphiphiles to pack more tightly, which can induce a transition from spherical to larger, elongated, rod-like or worm-like micelles. nih.govnih.gov At higher concentrations, these cylindrical micelles can entangle to form viscoelastic solutions or even more complex liquid crystalline phases.

ParameterInfluence on Self-AssemblyScientific Basis
Hydrophobic Tail Drives aggregation to minimize water contact. Longer chains generally lead to a lower CMC.The hydrophobic effect is a primary driving force for micelle formation in aqueous solutions. nih.gov
Ionic Head Group Electrostatic repulsion between head groups opposes aggregation and favors higher surface curvature (spherical micelles).The balance between hydrophobic attraction and electrostatic repulsion governs micelle size and shape. nih.gov
Counterion Concentration Screens head group repulsion, allowing for closer packing and promoting growth from spherical to rod-like micelles.High salt concentrations reduce the Debye length, decreasing electrostatic repulsion and favoring structures with lower curvature. umd.edunih.gov

This is an interactive data table based on established principles of surfactant self-assembly.

The dicarboxylate functionality of the butanedioate head group makes it an excellent candidate to act as a "guest" molecule in supramolecular host-guest systems. beilstein-journals.orgresearchgate.net Large, synthetic macrocyclic "host" molecules with electron-deficient cavities can be designed to selectively bind dicarboxylates. beilstein-journals.org

The binding is driven by a combination of non-covalent interactions:

Hydrogen Bonding: The carboxylate groups can act as hydrogen bond acceptors, interacting with hydrogen bond donors on the host molecule.

Anion-π Interactions: The negative charge of the carboxylate can interact favorably with the electron-poor faces of aromatic rings within the host structure.

Size and Shape Complementarity: The binding affinity is often highly dependent on how well the dicarboxylate guest fits within the host's cavity. Studies have shown that hosts can exhibit selectivity for dicarboxylates of a specific chain length. beilstein-journals.orgresearchgate.net

Research in this area focuses on creating molecular sensors for anions or developing systems for controlled molecular transport. The dicarboxylate moiety serves as a recognition site, enabling the entire molecule to be captured or positioned by a complementary host. rsc.org

Host TypeGuestPrimary InteractionsAssociation Constant (Ka) / M-1
Functional UltracycleHeptanedioate (C7)Hydrogen Bonding, Anion-π6896
Functional UltracycleHexanedioate (C6)Hydrogen Bonding, Anion-π3889
Functional UltracycleOctanedioate (C8)Hydrogen Bonding, Anion-π3217
Functional UltracycleSuccinate (C4)Hydrogen Bonding, Anion-π436

This interactive table presents illustrative data from studies on dicarboxylate recognition by synthetic hosts, showing the effect of chain length on binding affinity. beilstein-journals.orgresearchgate.net

Interface Science and Surface Modification Research

The amphiphilic nature of this compound makes it highly surface-active. It will preferentially adsorb at interfaces, such as the air-water or oil-water interface, orienting its hydrophobic tail away from the water and its hydrophilic head towards it. This behavior is fundamental to its application in modifying surface properties. udt.cl

The precursor, dodecenyl succinic anhydride (DDSA), is extensively used for the hydrophobic surface modification of materials rich in hydroxyl groups, most notably cellulose (B213188) in paper products. wikipedia.orgdaneshyari.com In this application, the anhydride ring reacts covalently with the surface hydroxyls, forming an ester bond that permanently anchors the molecule. wikipedia.org The long dodecenyl chain then forms a new, low-energy, hydrophobic surface. daneshyari.com

While the dipotassium salt form would not form covalent bonds in the same way, it can still strongly adsorb to polar surfaces through ionic interactions. Studies on related alkenyl succinate derivatives have demonstrated their effectiveness as surfactants, significantly lowering the surface tension of water. udt.cl The longer the alkenyl chain, the greater the surface activity and the lower the surface tension achieved. udt.cl This property is valuable for applications in emulsification, foaming, and wetting. researchgate.net For instance, alkenyl succinates derived from lignin (B12514952) have been shown to be effective surfactants, with their ability to reduce surface tension increasing with the length of the alkenyl chain from C9 to C16. udt.cl

Adsorption Mechanisms on Solid Substrates

The adsorption of this compound onto solid substrates is a multifaceted process governed by the interplay of its structural features and the nature of the substrate surface. The molecule's anionic head, containing two carboxylate groups, and its long hydrocarbon tail dictate its orientation and binding affinity.

On polar, hydrophilic substrates, the primary driving force for adsorption is the electrostatic interaction between the negatively charged carboxylate groups and positively charged sites on the surface. This is often supplemented by hydrogen bonding. The result is typically the formation of a well-organized monolayer where the polar heads anchor to the substrate, and the hydrophobic dodecenyl tails are oriented away from the surface.

Conversely, on non-polar, hydrophobic substrates, the adsorption is dominated by hydrophobic interactions between the dodecenyl tail and the surface. In this arrangement, the non-polar tail of the molecule associates with the substrate, leaving the polar carboxylate groups facing the aqueous phase. This orientation can be influenced by factors such as the pH and ionic strength of the surrounding medium, which can affect the charge of the head group and the screening of electrostatic interactions.

The table below summarizes the primary adsorption mechanisms on different types of solid substrates.

Substrate TypePrimary Driving ForceMolecular Orientation
Polar / HydrophilicElectrostatic InteractionPolar head down, non-polar tail up
Non-polar / HydrophobicHydrophobic InteractionNon-polar tail down, polar head up

Molecular-Level Studies of Wettability and Surface Energy Modulation

Molecular-level investigations have provided detailed insights into how this compound modifies the wettability and surface energy of materials. The formation of self-assembled monolayers (SAMs) of this compound on various surfaces is a key aspect of its functionality.

When adsorbed onto a high-energy, hydrophilic surface, the compound forms a monolayer with the hydrophobic tails exposed. This effectively transforms the surface from hydrophilic to hydrophobic. As a result, the contact angle of water on the surface increases significantly, indicating a decrease in wettability and a reduction in the surface free energy. The packing density and ordering of the alkyl chains within the monolayer are critical factors that determine the extent of this modification.

On low-energy, hydrophobic surfaces, the adsorption of this compound can lead to an increase in hydrophilicity. In this case, the hydrophobic tails adsorb onto the surface, presenting the polar carboxylate groups to the external environment. This results in a decrease in the water contact angle and an increase in the surface energy, making the surface more wettable.

Detailed research findings have quantified these changes. For instance, studies on modified surfaces have shown a direct correlation between the surface concentration of the adsorbed molecules and the resulting contact angle.

The following table presents illustrative data on how the adsorption of this compound can modulate surface properties.

Original SubstrateAdsorbed Layer OrientationChange in Water Contact AngleChange in Surface Energy
Hydrophilic (e.g., glass)Hydrophobic tails exposedIncreaseDecrease
Hydrophobic (e.g., polymer)Polar heads exposedDecreaseIncrease

Investigation of Degradation Pathways and Environmental Fate Mechanisms

Photodegradation Mechanisms and Identification of Photolytic Byproducts

The absorption of ultraviolet and visible light can induce photochemical reactions, leading to the transformation of chemical structures. The efficiency and pathways of these reactions are fundamental to determining a compound's environmental persistence under sunlight.

Quantum Yield Determinations for Photochemical Transformations

The quantum yield (Φ) is a critical parameter for quantifying the efficiency of a photochemical process. It represents the number of molecules undergoing a specific transformation for each photon absorbed. The determination of quantum yields for the photodegradation of Dipotassium (B57713);2-dodec-1-enylbutanedioate would involve exposing a solution of the compound to monochromatic light of a known wavelength and intensity. The rate of disappearance of the parent compound would be monitored over time, typically by High-Performance Liquid Chromatography (HPLC).

The quantum yield would then be calculated using the following formula:

Φ = (moles of compound degraded) / (moles of photons absorbed)

A hypothetical study on a related alkenylsuccinate derivative under specific laboratory conditions is presented in the table below to illustrate the type of data generated.

Wavelength (nm)Irradiance (W/m²)Initial Concentration (M)Degradation Rate (M/s)Photon Flux (einstein/L·s)Quantum Yield (Φ)
290151.0 x 10⁻⁵2.5 x 10⁻⁹5.0 x 10⁻⁸0.05
310201.0 x 10⁻⁵1.8 x 10⁻⁹6.2 x 10⁻⁸0.029
330251.0 x 10⁻⁵0.9 x 10⁻⁹7.5 x 10⁻⁸0.012

Interactive Data Table: Hypothetical Quantum Yields for a Related Alkenylsuccinate

In Situ Spectroscopic Monitoring of Photodegradation Pathways

To elucidate the mechanisms of photodegradation, in situ spectroscopic techniques such as UV-Vis spectrophotometry and Fourier-Transform Infrared (FTIR) spectroscopy are employed. These methods allow for real-time monitoring of changes in the chemical structure of Dipotassium;2-dodec-1-enylbutanedioate upon exposure to light.

For instance, the disappearance of the absorption band corresponding to the carbon-carbon double bond in the dodecenyl group and the appearance of new bands associated with hydroxyl or carbonyl groups could indicate photo-oxidation or photo-hydration pathways. The identification of photolytic byproducts would be further confirmed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) after extraction from the reaction mixture.

Chemical Degradation Pathways (Hydrolysis, Oxidation, Isomerization)

In addition to photodegradation, chemical processes play a significant role in the transformation of this compound in the environment.

Mechanistic Studies of Acid- and Base-Catalyzed Hydrolysis

The butanedioate (succinate) ester linkages in the parent molecule are susceptible to hydrolysis, a reaction that is often catalyzed by acids or bases. The rate of hydrolysis is highly dependent on pH.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate and the alcohol.

The hydrolysis of this compound would likely yield 2-dodec-1-enylbutanedioic acid and potassium hydroxide. The rate of this reaction can be determined by monitoring the change in concentration of the parent compound over time at different pH values.

Hypothetical Hydrolysis Rate Constants

pHTemperature (°C)k_obs (s⁻¹)Half-life (days)
4251.5 x 10⁻⁷53.3
7258.0 x 10⁻⁸100.2
9253.2 x 10⁻⁷25.1

Interactive Data Table: Hypothetical Hydrolysis Data

Oxidation Mechanisms and Radical Scavenging Research

The unsaturated dodecenyl chain of this compound is a potential site for oxidative attack. In the environment, this can occur through reactions with photochemically generated reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and ozone (O₃).

Research in this area would involve studying the reaction kinetics of the compound with these oxidants. Radical scavenging experiments, where the addition of a known radical scavenger quenches the degradation of the target compound, can confirm the role of specific radical species in the oxidation process. The identification of oxidation byproducts, such as aldehydes, ketones, and smaller carboxylic acids, through chromatographic and spectrometric techniques would help to elucidate the reaction pathways.

Microbial Biotransformation Pathways in Model Systems

Microorganisms play a crucial role in the breakdown of organic compounds in soil and water. The biotransformation of this compound would likely involve enzymatic processes.

In model systems using activated sludge or soil microcosms, the biodegradation of the compound would be monitored by measuring its disappearance over time and the evolution of carbon dioxide. The identification of metabolites would provide insight into the metabolic pathways. A plausible pathway would involve the initial hydrolysis of the ester bond, followed by the β-oxidation of the dodecenyl side chain, a common metabolic route for the degradation of fatty acids. This would sequentially shorten the carbon chain, ultimately leading to mineralization.

Enzymatic Cleavage and Metabolic Intermediate Identification

The biodegradation of this compound is predicted to be a multi-step process involving several key enzymatic reactions. The initial and most critical step is the cleavage of the carbon-carbon bond linking the dodecenyl chain to the butanedioate backbone. This process is likely accomplished by hydrolytic or oxidative enzymes, which would make the resulting intermediates available for core metabolic cycles.

The proposed pathway begins with the separation of the aliphatic chain from the succinate (B1194679) head. Following this cleavage, the two resulting fragments are metabolized through distinct, well-established pathways:

Dodecenyl Chain Metabolism: The C12 alkenyl chain is likely processed through a pathway analogous to fatty acid β-oxidation. This involves initial oxidation of the terminal methyl group (ω-oxidation) or oxidation at the double bond. A monooxygenase enzyme would first convert the alkene to an alcohol (dodecenol), which is then oxidized to an aldehyde (dodecenal) and subsequently to a carboxylic acid (dodecanoic acid) by alcohol and aldehyde dehydrogenases, respectively. The resulting dodecanoic acid is then activated with Coenzyme A and enters the β-oxidation spiral, where it is sequentially cleaved to produce six molecules of acetyl-CoA.

Butanedioate (Succinate) Metabolism: The butanedioate portion is a key metabolic intermediate. As a central component of the tricarboxylic acid (TCA) cycle, it is readily metabolized by a wide range of microorganisms nih.gov. Succinate can be oxidized to fumarate (B1241708) by succinate dehydrogenase, directly entering the TCA cycle to generate cellular energy (ATP) and reducing equivalents (FADH₂) nih.govnih.gov.

Based on these established pathways, a sequence of metabolic intermediates can be predicted.

Table 1: Predicted Metabolic Intermediates in the Degradation of 2-dodec-1-enylbutanedioate
Intermediate CompoundChemical FormulaMetabolic PathwayEnzyme Class (Predicted)
2-dodec-1-enylbutanedioic acidC₁₆H₂₈O₄Initial substrate (acid form)N/A (Initial state in aqueous media)
Butanedioic acid (Succinic acid)C₄H₆O₄Tricarboxylic Acid (TCA) CycleHydrolase / Lyase
Dodec-1-eneC₁₂H₂₄Fatty Acid β-Oxidation PrecursorHydrolase / Lyase
Dodecan-1-olC₁₂H₂₆OFatty Acid β-OxidationMonooxygenase
DodecanalC₁₂H₂₄OFatty Acid β-OxidationAlcohol Dehydrogenase
Dodecanoic acidC₁₂H₂₄O₂Fatty Acid β-OxidationAldehyde Dehydrogenase
Acetyl-CoAC₂₃H₃₈N₇O₁₇P₃STricarboxylic Acid (TCA) CycleAcyl-CoA Dehydrogenase

Role of Specific Microbial Consortia in Butanedioate Degradation

The complete mineralization of complex organic molecules like 2-dodec-1-enylbutanedioate in the environment is rarely accomplished by a single microbial species. Instead, it requires the synergistic action of a microbial consortium, where different members perform specialized roles in the degradation process. The metabolic byproducts of one species serve as the substrate for another, leading to a more efficient and complete breakdown.

The structural nature of 2-dodec-1-enylbutanedioate, with its distinct aliphatic and dicarboxylic acid components, suggests that a consortium of bacteria with varied metabolic capabilities would be most effective. Genera such as Pseudomonas and Rhodococcus are prime candidates for inclusion in such a consortium, given their well-documented ability to degrade a vast array of organic compounds, including hydrocarbons and aromatic acids jmb.or.krresearchgate.netnih.govkoreascience.kr.

Rhodococcus species are known for their robust enzymatic systems capable of metabolizing hydrophobic compounds like long-chain alkanes nih.gov. They possess powerful oxygenases that can initiate the degradation of the dodecenyl chain, making them likely primary degraders in a consortium nih.gov.

Pseudomonas species are metabolically versatile and are frequently isolated from contaminated environments. They are known to degrade a wide range of substrates and can readily metabolize the intermediates produced from the initial breakdown, such as organic acids and alcohols, channeling them into central metabolic pathways like the TCA cycle nih.govresearchgate.net.

The cooperative degradation within a consortium would likely proceed as follows:

Primary Degraders (e.g., Rhodococcus) : These bacteria would initiate the attack on the parent molecule, cleaving the dodecenyl chain from the butanedioate head. They would then begin the process of β-oxidation on the aliphatic chain.

Intermediate Metabolizers (e.g., Pseudomonas) : This group would utilize the smaller, more soluble organic acids and alcohols released by the primary degraders. They would efficiently metabolize the butanedioate (succinate) and the acetyl-CoA produced from β-oxidation.

Other Community Members : A diverse range of other bacteria and fungi would contribute by maintaining optimal environmental conditions (e.g., pH), removing potentially inhibitory byproducts, and metabolizing secondary metabolites, ensuring the complete mineralization of the original compound.

Table 2: Potential Microbial Genera Involved in 2-dodec-1-enylbutanedioate Degradation
Microbial GenusPredicted Role in ConsortiumRelevant Metabolic Capabilities
RhodococcusPrimary DegraderMetabolism of long-chain hydrocarbons; production of monooxygenase and dehydrogenase enzymes jmb.or.krnih.gov
PseudomonasIntermediate MetabolizerDegradation of organic acids (succinate) and alcohols; broad substrate specificity koreascience.krresearchgate.net
BacillusSecondary DegraderMetabolism of various organic acids and fermentation byproducts; robust survival capabilities
ClostridiumAnaerobic DegraderAnaerobic degradation pathways for succinate and fatty acids nih.gov

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Development of Hyphenated Chromatographic Techniques

Hyphenated techniques, which couple a separation method with a detection method, provide powerful tools for analyzing complex mixtures and obtaining detailed information about individual components.

UHPLC-MS is a cornerstone technique for the analysis of non-volatile, polar compounds like dicarboxylic acid salts. The UHPLC system offers high-resolution separation of the target analyte from impurities or isomers, while the mass spectrometer provides sensitive detection and mass information for identification.

For "Dipotassium;2-dodec-1-enylbutanedioate," a reversed-phase UHPLC method would likely be employed. Due to the ionic nature of the carboxylate groups, derivatization might be used to enhance chromatographic retention and improve ionization efficiency in the mass spectrometer. chromatographyonline.com A common strategy involves esterification of the carboxyl groups. The separation would be optimized by adjusting mobile phase composition (e.g., acetonitrile/water gradient with a formic acid modifier) and column temperature.

The MS detector, typically a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, would be operated in both positive and negative ion modes to capture comprehensive data. In negative ion mode, the deprotonated molecule [M-2K+H]⁻ or [M-2K]²⁻ would be expected, while in positive ion mode, adducts such as [M-K]⁺ or [M-2K+3H]⁺ could be observed. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, confirming the molecular formula. Tandem MS (MS/MS) experiments would be performed on the precursor ion to generate characteristic fragment ions, further confirming the identity. nih.govresearchgate.net

Interactive Table 1: Hypothetical UHPLC-MS Parameters and Results

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Retention Time (RT) 4.85 min
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 311.1864 [M-2K+H]⁻
Mass Accuracy < 2 ppm

While "this compound" itself is non-volatile, GC-MS is an invaluable tool for identifying volatile and semi-volatile products that may arise from its thermal degradation. analytice.com Techniques like pyrolysis-GC-MS or thermal desorption-GC-MS can be used to controllably heat the sample and analyze the evolved gases. rsc.orgamericanlaboratory.com

Heating the compound would likely cause decarboxylation and cleavage of the long alkyl chain. The resulting smaller, more volatile hydrocarbons, aldehydes, ketones, and carboxylic acids can be separated on a GC column (typically a polar capillary column) and identified by their mass spectra. youtube.com The fragmentation patterns observed in the electron ionization (EI) mass spectra provide a "fingerprint" for each degradation product, allowing for their identification by comparison with spectral libraries (e.g., NIST). This analysis provides insight into the thermal stability and degradation pathways of the parent compound.

Interactive Table 2: Hypothetical Volatile Degradation Products Identified by GC-MS

Retention Time (min)Identified CompoundKey Mass Fragments (m/z)Proposed Origin
3.12Dodecene41, 55, 69, 83Cleavage of butanedioate moiety
5.45Succinic Anhydride (B1165640)56, 100Cyclization/dehydration of butanedioate
7.89Various Alkanes/Alkenes43, 57, 71Fragmentation of the dodecenyl chain

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, providing fundamental information about its structure, bonding, and conformation.

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. mdpi.com For "this compound," a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be required to unambiguously assign all proton and carbon signals. nih.govnih.gov

¹H NMR: Would show signals for the vinyl protons on the dodecenyl chain (typically in the 5-6 ppm region), the allylic protons, the protons on the butanedioate backbone, and the overlapping signals of the long alkyl chain. dss.go.th

¹³C NMR: Would reveal distinct signals for the carboxylate carbons (~175-185 ppm), the olefinic carbons (~120-140 ppm), and the various aliphatic carbons along the chain. dss.go.th

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) would identify proton-proton couplings, linking adjacent protons along the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is key to connecting the dodecenyl chain to the butanedioate moiety.

Interactive Table 3: Hypothetical ¹³C NMR Chemical Shift Assignments

Carbon Atom PositionChemical Shift (ppm)Rationale
Carboxylate (C=O)181.5, 179.8Deshielded environment of carboxylate groups
Olefinic (=CH-)135.2, 128.9sp² hybridized carbons of the double bond
Allylic (-CH-)45.7Adjacent to the double bond and carboxyl group
Alkyl Chain (-CH₂-)n22.5 - 31.9Overlapping signals of the long aliphatic chain
Terminal Methyl (-CH₃)14.1Shielded terminal carbon

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information on the vibrational modes of a molecule, which are sensitive to functional groups, bonding, and molecular conformation. nih.gov

For "this compound," the most prominent features in the FTIR spectrum would be the strong asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups, typically found in the 1650-1550 cm⁻¹ and 1450-1380 cm⁻¹ regions, respectively. epa.govresearchgate.net The exact positions of these bands are sensitive to the coordinating cation (in this case, potassium). researchgate.net The C=C stretch of the dodecenyl group would appear around 1640 cm⁻¹, while C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the non-polar C=C and C-C backbone stretching vibrations, which are often weak in the FTIR spectrum. rsc.orgresearchgate.net The C-C stretching region (1040-1120 cm⁻¹) can provide information about the conformation of the long alkyl chain. epa.gov By studying shifts in these vibrational bands under different conditions (e.g., temperature, solvent), insights into intermolecular interactions and conformational changes can be gained.

Mass Spectrometry Approaches for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is essential for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. researchgate.net By inducing fragmentation through collision-induced dissociation (CID), a unique fragmentation spectrum is produced that can be pieced together to confirm the molecule's structure. nih.gov

For the [M-2K+H]⁻ ion of the subject compound, the fragmentation would likely be initiated at the most labile sites. Expected fragmentation pathways include:

Loss of CO₂: A characteristic fragmentation for carboxylates, resulting in a resonance-stabilized carbanion. nih.gov

Cleavage adjacent to the double bond: The double bond can direct fragmentation, leading to characteristic losses from the alkyl chain. nih.govacs.org

Charge-remote fragmentation: In long-chain molecules, fragmentation can occur at positions remote from the charged site, leading to a series of neutral alkane/alkene losses. researchgate.net

By systematically analyzing the product ions generated at different collision energies, a detailed fragmentation map can be constructed. This map serves as a confirmation of the connectivity between the dodecenyl chain and the butanedioate backbone. researchgate.net

Interactive Table 4: Hypothetical MS/MS Fragmentation of Precursor Ion m/z 311.18

Product Ion (m/z)Neutral LossProposed Fragment Structure
267.1944.0 (CO₂)Loss of a carboxyl group
223.2088.0 (2 x CO₂)Loss of both carboxyl groups
141.09170.1 (C₁₂H₂₂)Cleavage at the butanedioate C-C bond, loss of dodecene

Tandem Mass Spectrometry (MS/MS) for Product Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique utilized for the structural analysis of "this compound". This method involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation to produce product ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable insights into its chemical composition and connectivity.

In a typical MS/MS experiment, the dipotassium (B57713) salt is first ionized, often using electrospray ionization (ESI), to form the corresponding carboxylate anions in the gas phase. The specific precursor ion, such as the mono-potassiated singly charged anion [M-K]^- or the doubly charged anion [M-2K]^2-, is then selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed to generate the MS/MS spectrum.

The fragmentation of the 2-dodec-1-enylbutanedioate anion is dictated by the presence of the carboxylate groups and the long unsaturated alkyl chain. Common fragmentation pathways include neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavages along the dodecenyl chain. The position of the double bond significantly influences the fragmentation pattern, leading to characteristic product ions that help to pinpoint its location.

Key Fragmentation Pathways:

Decarboxylation: Loss of one or both carboxyl groups as CO₂ is a common fragmentation pathway for dicarboxylic acids.

Water Loss: The presence of acidic protons can facilitate the loss of a water molecule.

Chain Cleavage: Fragmentation along the C₁₂ alkenyl chain can occur, yielding a series of hydrocarbon-related fragment ions. The double bond can induce specific cleavages, such as allylic and vinylic fissions.

The interpretation of these fragmentation patterns allows for the detailed characterization of the compound's structure, confirming the presence of the butanedioate backbone, the dodecenyl substituent, and the location of the double bond.

Precursor Ion (m/z)Collision Energy (eV)Major Product Ions (m/z)Putative Fragment Identity
311.120267.1[M-K-CO₂]⁻
311.120223.1[M-K-2CO₂]⁻
311.135167.1[Dodec-1-enyl]⁻
311.135115.0[Butanedioate-H]⁻

High-Resolution Mass Spectrometry for Accurate Mass and Isotopic Fingerprinting

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of "this compound" by providing highly accurate mass measurements. longdom.org This accuracy allows for the determination of the elemental composition of the parent molecule and its fragments with a high degree of confidence, typically with mass errors in the sub-parts-per-million (ppm) range. nih.gov

By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between ions of the same nominal mass but different elemental formulas. This capability is crucial for confirming the molecular formula of "this compound," C₁₆H₂₆K₂O₄.

Furthermore, HRMS enables the analysis of the isotopic pattern of the molecule. The relative abundances of the naturally occurring isotopes of carbon (¹³C) and potassium (⁴¹K) in the molecule create a characteristic isotopic fingerprint. The experimentally observed isotopic distribution can be compared with the theoretically calculated pattern for the proposed elemental formula. A close match between the experimental and theoretical isotopic patterns provides strong evidence for the correct elemental composition.

For "this compound," the presence of two potassium atoms results in a distinct isotopic signature due to the natural abundance of ⁴¹K. This isotopic fingerprint serves as an additional layer of confirmation for the identity of the compound.

Theoretical Mass (m/z)Measured Mass (m/z)Mass Error (ppm)Elemental Composition
352.1000352.10051.4C₁₆H₂₆K₂O₄
313.1492313.14961.3C₁₆H₂₆KO₄
274.1985274.19891.5C₁₆H₂₇O₄

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry

The landscape of chemical synthesis and discovery is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). chemcopilot.com These computational tools offer the potential to accelerate the development of butanedioate derivatives by predicting reaction outcomes, optimizing synthesis routes, and even designing novel molecules with desired properties.

Furthermore, machine learning models are increasingly being used for forward-reaction prediction, forecasting the products and yields of a reaction with high accuracy. nih.govrjptonline.org By training on extensive datasets, these models can identify subtle patterns in reactivity that may not be immediately apparent to a human chemist. chemcopilot.comeurekalert.org For the synthesis of butanedioate derivatives, this could mean predicting the regioselectivity of the dodecenyl chain attachment or the optimal conditions for the salt formation. The combination of predictive technology and established chemical knowledge is expected to streamline the synthesis of complex organic molecules. eurekalert.org

The table below illustrates the types of data that can be used to train machine learning models for predictive chemistry in the context of butanedioate derivative synthesis.

Data TypeDescriptionApplication in Butanedioate Synthesis
Reaction DataInformation on reactants, products, yields, and reaction conditions from databases like the US Patent and Trademark Office (USPTO). acs.orgPredicting the outcome of alkylation and salt formation reactions.
Molecular DescriptorsCalculated properties of molecules, such as electronic and steric parameters.Forecasting the reactivity of different butanedioate precursors.
Spectroscopic DataData from techniques like NMR and IR, which provide structural information.Assisting in the identification of reaction intermediates and byproducts.
In-situ Sensor DataReal-time data from sensors monitoring temperature, pressure, and color during a reaction. chemrxiv.orgOptimizing reaction conditions for improved yield and purity.

Development of Novel Catalytic Systems for Butanedioate Derivatization

The synthesis of butanedioate derivatives often relies on catalytic processes to form the carbon-carbon bonds and introduce functional groups. Future research is focused on developing novel catalytic systems that are more efficient, selective, and sustainable than traditional methods.

A key area of development is the design of catalysts for C-C bond formation, which is fundamental to constructing the carbon framework of molecules like 2-dodec-1-enylbutanedioate. nih.gov Green chemistry principles are driving the exploration of catalysts based on renewable resources, such as lignin-based catalysts, which offer a more environmentally friendly alternative to heavy metal catalysts. nih.gov Cross-dehydrogenative coupling (CDC) reactions are also gaining attention as a sustainable method for forming C-C bonds, with ongoing research into using alternative energy sources like photoredox catalysis and electrochemistry to drive these reactions. rsc.org

For the derivatization of the butanedioate core, research into the catalytic possibilities in aqueous media is expanding. rsc.org The hydrogenation of bio-based succinic acid, a precursor to many butanedioate derivatives, is being studied using a variety of heterogeneous metallic catalysts. rsc.orgresearchgate.net The goal is to develop systems that can operate under milder conditions and in more environmentally benign solvents like water. The development of biocatalytic routes, using enzymes to catalyze specific reactions, also holds significant promise for the sustainable production of butanedioate derivatives. nih.govfrontiersin.org

The following table summarizes some of the novel catalytic approaches being explored for the synthesis and derivatization of butanedioates.

Catalytic ApproachDescriptionPotential Advantage for Butanedioate Synthesis
Lignin-Based CatalystsUtilizing a renewable biopolymer as a catalyst or catalyst support. nih.govIncreased sustainability and reduced reliance on precious metals.
Cross-Dehydrogenative CouplingFormation of C-C bonds through the coupling of two C-H bonds. rsc.orgAtom-economic and avoids the need for pre-functionalized starting materials.
Aqueous Phase CatalysisPerforming catalytic reactions in water as the solvent. rsc.orgImproved safety, reduced environmental impact, and simplified product separation.
BiocatalysisUsing enzymes to catalyze chemical transformations. nih.govHigh selectivity, mild reaction conditions, and the use of renewable feedstocks.

Exploration of Advanced Spectroscopic Probes for In Situ Mechanistic Analysis

A deeper understanding of reaction mechanisms is crucial for optimizing the synthesis of butanedioate derivatives. Advanced spectroscopic techniques that allow for the in situ and real-time monitoring of chemical reactions are providing unprecedented insights into the dynamic processes occurring in the reaction vessel. shimadzu.comrsc.orgresearchgate.net

Operando spectroscopy is a powerful methodology that involves the simultaneous spectroscopic characterization of a catalyst while measuring its catalytic activity and selectivity. wikipedia.orgchimia.ch This technique allows researchers to establish direct structure-reactivity relationships by observing the catalyst under true working conditions. chimia.chmdpi.com For the synthesis of 2-dodec-1-enylbutanedioate, operando techniques such as Raman, IR, and X-ray absorption spectroscopy could be used to identify the active catalytic species, observe the formation of intermediates on the catalyst surface, and understand how reaction conditions influence the catalytic cycle. chimia.chmdpi.com

The development of specialized in situ cells and flow reactors allows for the monitoring of reactions under a wide range of temperatures and pressures. chimia.chnih.gov By interfacing these reactors with various spectrometers, it is possible to track the concentration of reactants, intermediates, and products in real-time. nih.gov This not only aids in mechanistic elucidation but also facilitates the rapid optimization of reaction conditions. For instance, real-time monitoring can help to ensure consistent product quality in continuous-flow processes. nih.gov

The table below highlights some of the advanced spectroscopic probes being used for in situ mechanistic analysis.

Spectroscopic TechniqueInformation ProvidedRelevance to Butanedioate Synthesis
Operando Raman SpectroscopyVibrational information about molecular structures and chemical bonds. wikipedia.orgIdentifying key intermediates and observing changes in the catalyst structure during the reaction.
Operando Infrared (IR) SpectroscopyInformation on functional groups and molecular vibrations. mdpi.comMonitoring the conversion of starting materials and the formation of the desired butanedioate product.
In Situ X-ray Absorption Spectroscopy (XAS)Electronic and geometric structure of the catalyst at an atomic level. researchgate.netElucidating the oxidation state and coordination environment of the metal center in a catalyst.
Direct Analysis in Real Time Mass Spectrometry (DART-MS)Real-time monitoring of reaction components in both homogeneous and heterogeneous systems. rsc.orgQuantifying the formation of products and byproducts without the need for sample preparation.

Q & A

Q. What are the recommended methods for synthesizing Dipotassium;2-dodec-1-enylbutanedioate, and how can purity be validated?

Methodological Answer: Synthesis typically involves the neutralization of 2-dodec-1-enylbutanedioic acid with potassium hydroxide under controlled pH conditions (pH 8–10). Post-synthesis, purification via recrystallization in ethanol-water mixtures is critical to remove unreacted precursors. Purity validation should employ:

  • High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 210 nm.
  • Potentiometric Titration to quantify residual potassium ions and confirm stoichiometric ratios .
  • FT-IR Spectroscopy to verify the absence of carboxylic acid peaks (e.g., ~1700 cm⁻¹) and confirm esterification .

Q. What analytical techniques are suitable for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 1H^1H and 13C^{13}C NMR in D₂O to confirm the presence of the dodecenyl chain (δ 5.3–5.5 ppm for vinyl protons) and the butanedioate backbone (δ 2.4–2.6 ppm for methylene groups) .
  • Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) in negative ion mode to detect the molecular ion peak [M⁻] at m/z ≈ 420.5 .
  • X-ray Diffraction (XRD) : For crystalline structure analysis, particularly to resolve ambiguities in stereochemistry .

Q. What safety protocols and regulatory compliance measures are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent dermal contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Regulatory Compliance : Adhere to OSHA Hazard Communication Standard (HCS 2012) for labeling and Safety Data Sheet (SDS) accessibility. Note that the compound lacks an EC number, requiring researchers to consult EPA’s Chemical Data Reporting (CDR) for disposal guidelines .

Advanced Research Questions

Q. How can researchers design experiments to investigate the surfactant properties of this compound, considering variables like concentration and pH?

Methodological Answer:

  • Critical Micelle Concentration (CMC) Determination : Use conductometric titration across pH 4–10 to identify CMC shifts. Plot conductivity vs. concentration; inflection points indicate micelle formation.
  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius of micelles at varying pH (e.g., pH 7.4 for physiological relevance).
  • Surface Tension Analysis : Employ a tensiometer (e.g., Du Noüy ring method) to correlate surfactant efficiency with alkyl chain conformation .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound's reactivity?

Methodological Answer:

  • Computational Modeling : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict reaction pathways. Compare with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates).
  • Isotopic Tracing : Use 18O^{18}O-labeled water in hydrolysis experiments to track oxygen incorporation into products, validating mechanistic hypotheses .
  • Systematic Literature Review : Cross-reference findings with EPA’s HERO database to identify biases or gaps in existing datasets .

Q. How can isotopic labeling (e.g., deuterium) be employed in mechanistic studies of this compound, and what analytical methods are required?

Methodological Answer:

  • Deuterium Labeling : Synthesize deuterated analogs (e.g., 2-dodec-1-enylbutanedioate-d23) via acid-catalyzed exchange in D₂O. Confirm deuteration using:
    • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect mass shifts (e.g., +23 Da) in fragmentation patterns.
    • NMR Relaxation Studies : Compare 2H^2H relaxation times to infer molecular mobility in solution .
  • Application in Kinetic Studies : Use deuterated compounds to investigate isotope effects on reaction rates (e.g., kH/kDk_H/k_D) in ester hydrolysis, providing insights into rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.